molecular formula C38H12F34 B15169519 6,13-Bis(heptadecafluorooctyl)pentacene CAS No. 876517-48-5

6,13-Bis(heptadecafluorooctyl)pentacene

Cat. No.: B15169519
CAS No.: 876517-48-5
M. Wt: 1114.4 g/mol
InChI Key: YGVIQVBVNUVZBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,13-Bis(heptadecafluorooctyl)pentacene typically involves the functionalization of pentacene at the 6 and 13 positions. This can be achieved through a series of reactions, including halogenation, followed by nucleophilic substitution with heptadecafluorooctyl groups. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6,13-Bis(heptadecafluorooctyl)pentacene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentacenequinone derivatives, while substitution can introduce various functional groups, enhancing the compound’s properties for specific applications .

Scientific Research Applications

6,13-Bis(heptadecafluorooctyl)pentacene has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 6,13-Bis(heptadecafluorooctyl)pentacene exerts its effects is primarily through its electronic properties. The heptadecafluorooctyl groups enhance the compound’s solubility and stability, allowing it to form well-ordered thin films. These films exhibit high charge carrier mobility, making them suitable for use in electronic devices. The molecular targets and pathways involved include interactions with the gate dielectric and semiconductor interfaces in OTFTs, leading to efficient charge transport .

Comparison with Similar Compounds

Uniqueness: 6,13-Bis(heptadecafluorooctyl)pentacene stands out due to the presence of heptadecafluorooctyl groups, which provide superior solubility and stability compared to other derivatives. This makes it particularly suitable for applications requiring high-performance organic semiconductors .

Properties

CAS No.

876517-48-5

Molecular Formula

C38H12F34

Molecular Weight

1114.4 g/mol

IUPAC Name

6,13-bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)pentacene

InChI

InChI=1S/C38H12F34/c39-23(40,25(43,44)27(47,48)29(51,52)31(55,56)33(59,60)35(63,64)37(67,68)69)21-17-9-13-5-1-2-6-14(13)10-18(17)22(20-12-16-8-4-3-7-15(16)11-19(20)21)24(41,42)26(45,46)28(49,50)30(53,54)32(57,58)34(61,62)36(65,66)38(70,71)72/h1-12H

InChI Key

YGVIQVBVNUVZBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=C5C=CC=CC5=CC4=C3C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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